molecular formula C6H16N2O2 B2859868 N1-(2,2-Dimethoxyethyl)ethane-1,2-diamine CAS No. 1343699-21-7

N1-(2,2-Dimethoxyethyl)ethane-1,2-diamine

Cat. No. B2859868
CAS RN: 1343699-21-7
M. Wt: 148.206
InChI Key: ZAOZPMMUXWCGRV-UHFFFAOYSA-N
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Description

“N1-(2,2-Dimethoxyethyl)ethane-1,2-diamine” is a low-molecular-weight clay-swelling inhibitor . It is often used to prevent the hydration of clay minerals, which can reduce the risk of wellbore instability and reservoir damage . It is a strong alkaline, corrosive liquid .


Physical And Chemical Properties Analysis

“this compound” is a viscous liquid, with hygroscopic and flammable properties . It is soluble in water and most organic solvents, and it decomposes easily .

Scientific Research Applications

Thermal Degradation and Flame Retardancy

A study described the synthesis of a silicon-containing intumescent flame retardant polymer, enhancing polypropylene's flame retardancy and thermal degradation behavior. This research underscores the potential of incorporating similar diamine compounds into polymers to improve fire safety features and thermal stability (Li et al., 2005).

Corrosion Inhibition

Another research explored cadmium(II) Schiff base complexes, including similar diamine structures, as corrosion inhibitors on mild steel, indicating potential applications in protecting metals against corrosion, particularly in acidic environments (Das et al., 2017).

Catalysis and Organic Synthesis

Research on chiral C(2)-symmetrical bisferrocenyl diamines for catalytic activity revealed their use in asymmetric cyclopropanation, demonstrating the diamine's role in enhancing enantioselectivity in organic synthesis (Song et al., 1999).

Material Science and Polymer Chemistry

A study on the polyaddition behavior of cyclic carbonates with diamine highlighted its application in producing high molecular weight polymers, emphasizing the importance of such diamines in developing new polymeric materials (Tomita et al., 2001).

Molecular Magnetic Properties

Research into nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases, including structures akin to diamines, explored their magnetic properties, potentially contributing to the development of molecular magnets or spintronic devices (Bhowmik et al., 2010).

Cross-Coupling Reactions

A study demonstrated the use of a 1,2-diamine as an effective ligand in nickel-catalyzed alkyl-alkyl Suzuki cross-couplings at room temperature, highlighting its role in facilitating challenging cross-coupling reactions (Saito & Fu, 2007).

Mechanism of Action

The adsorption mechanism of “N1-(2,2-Dimethoxyethyl)ethane-1,2-diamine” on the surface of montmorillonite was investigated using molecular dynamics (MD) simulations . The results show that the adsorption ability of this compound on the montmorillonite surface was affected significantly by the molecular conformation .

Safety and Hazards

This compound can stimulate the skin, mucous membranes and cause skin allergies and bronchial asthma and other diseases . Long-term exposure can cause leukopenia, lower blood pressure, bronchiectasis, etc .

properties

IUPAC Name

N'-(2,2-dimethoxyethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O2/c1-9-6(10-2)5-8-4-3-7/h6,8H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOZPMMUXWCGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNCCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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